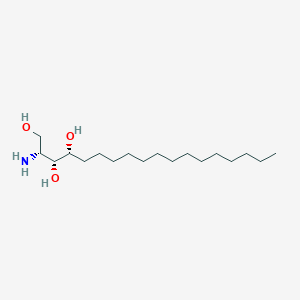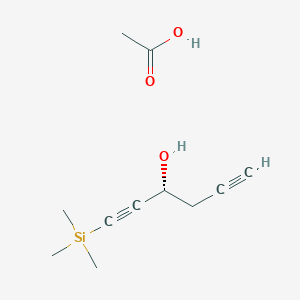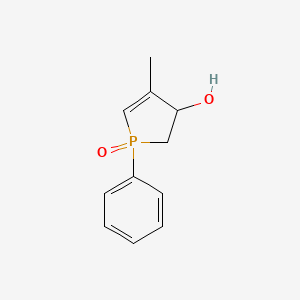
3-Hydroxy-4-methyl-1-phenyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-methyl-1-phenyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one is a heterocyclic compound containing a phosphorus atom. It is known for its unique structural properties and potential applications in various fields of science and industry. The compound is characterized by the presence of a hydroxyl group, a methyl group, and a phenyl group attached to a dihydrophosphole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methyl-1-phenyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one typically involves the reaction of phosphorus with diphenylacetone. The resulting product, 3-methyl-1-phenyl-2-phospholene, is then oxidized using oxidizing agents such as oxygen or hydrogen peroxide to yield the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-4-methyl-1-phenyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different phosphorus-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phosphole derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-4-methyl-1-phenyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-4-methyl-1-phenyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the phosphorus atom play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes.
Comparación Con Compuestos Similares
3-Hydroxy-4-methyl-1-phenyl-2,3-dihydro-1H-phosphole: Similar structure but lacks the lambda5 oxidation state.
4-Methyl-1-phenyl-2,3-dihydro-1H-phosphole-1-oxide: Similar but without the hydroxyl group.
1-Phenyl-2,3-dihydro-1H-phosphole-1-oxide: Lacks both the hydroxyl and methyl groups.
Uniqueness: 3-Hydroxy-4-methyl-1-phenyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one is unique due to the presence of the hydroxyl group, which enhances its reactivity and potential applications. The lambda5 oxidation state also contributes to its distinct chemical properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
195320-10-6 |
|---|---|
Fórmula molecular |
C11H13O2P |
Peso molecular |
208.19 g/mol |
Nombre IUPAC |
4-methyl-1-oxo-1-phenyl-2,3-dihydro-1λ5-phosphol-3-ol |
InChI |
InChI=1S/C11H13O2P/c1-9-7-14(13,8-11(9)12)10-5-3-2-4-6-10/h2-7,11-12H,8H2,1H3 |
Clave InChI |
SEFZCAGNNVMJGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CP(=O)(CC1O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[4.1.0]hept-4-ene](/img/structure/B12564787.png)
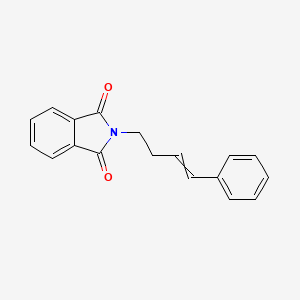
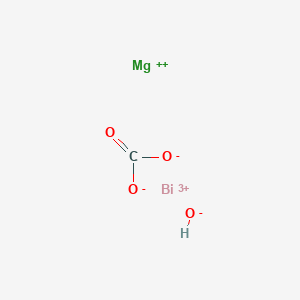
![N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide](/img/structure/B12564801.png)
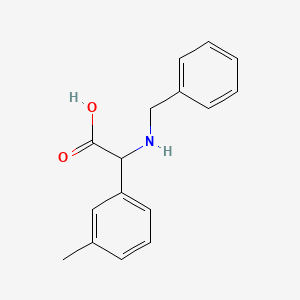
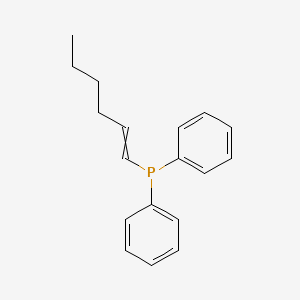
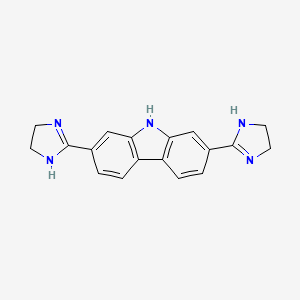
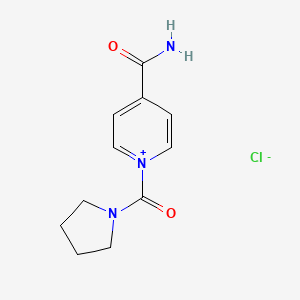
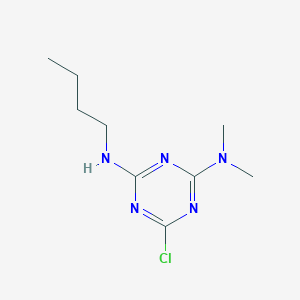

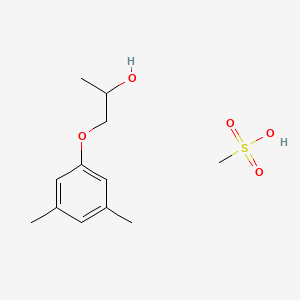
![Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B12564840.png)
